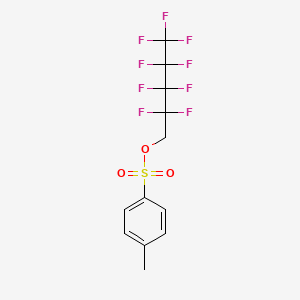

1h,1h-Nonafluoropentyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F9O3S/c1-7-2-4-8(5-3-7)25(22,23)24-6-9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEIRBYDVFVESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382065 | |

| Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-79-4 | |

| Record name | 1H,1H-Nonafluoropentyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1h,1h-Nonafluoropentyl p-toluenesulfonate

An In-depth Technical Guide to the Synthesis of 1H,1H-Nonafluoropentyl p-Toluenesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate for the introduction of the nonafluoropentyl moiety in advanced material and pharmaceutical development. This document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, outlines essential safety considerations, and specifies analytical methods for product characterization. The guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Importance

This compound is a key synthetic building block. Its structure combines a stable, electron-withdrawing perfluoroalkyl chain with a p-toluenesulfonate (tosylate) group, one of the most effective leaving groups in nucleophilic substitution reactions. The primary utility of this compound lies in its ability to act as an alkylating agent for introducing the –CH₂(CF₂)₃CF₃ group into a wide range of molecules. The incorporation of highly fluorinated chains can dramatically alter the parent molecule's properties, including lipophilicity, metabolic stability, and binding affinity, making this a critical strategy in modern drug design and materials science.

The synthesis detailed herein follows a classical and robust method: the tosylation of a primary alcohol, in this case, 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. This process converts a poorly reactive hydroxyl group into a highly reactive tosylate ester, primed for subsequent chemical transformations.

The Chemistry of Tosylation: Mechanism and Rationale

The conversion of an alcohol to a tosylate is a cornerstone reaction in organic synthesis. The core principle is the transformation of the hydroxyl (-OH) group, a notoriously poor leaving group (as its conjugate acid, water, has a pKa of ~15.7), into a tosylate (-OTs) group. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across three oxygen atoms and the aromatic ring, making its conjugate acid, p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8).

The Mechanism:

The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves two critical functions:

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting alcohol or reacting with other acid-sensitive functionalities.[3]

-

Catalyst (in some interpretations): Pyridine can react with TsCl to form a highly reactive N-tosylpyridinium salt, which is then more susceptible to attack by the alcohol.

Crucially, the stereochemical integrity of the alcohol's carbon center is preserved throughout the reaction because the C-O bond of the alcohol is not broken.[2][4] The reaction only involves the formation of a new O-S bond.[3]

Sources

chemical properties of 1h,1h-Nonafluoropentyl p-toluenesulfonate

An In-Depth Technical Guide to 1H,1H-Nonafluoropentyl p-toluenesulfonate: Properties, Reactivity, and Applications

Introduction: A Specialized Alkylating Agent

This compound is a highly specialized organic reagent that merges two powerful concepts in synthetic chemistry: the exceptional leaving group ability of the p-toluenesulfonate (tosylate) group and the unique physicochemical properties imparted by a polyfluorinated alkyl chain. This combination makes it a valuable intermediate for researchers, particularly those in medicinal chemistry and materials science, for the precise introduction of the 1H,1H-nonafluoropentyl moiety into a target molecule. Understanding its chemical properties is paramount to leveraging its synthetic potential and ensuring its safe handling.

This guide provides an in-depth analysis of its structure, reactivity, synthesis, and key applications, offering field-proven insights for scientists and drug development professionals.

Molecular Identity and Physicochemical Properties

The structure of this compound is characterized by a tosyl group ester-linked to a 1H,1H-nonafluoropentyl alcohol. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate.[1] The presence of the extensive C4F9 "fluorous pony-tail" dominates the molecule's physical properties, rendering it lipophobic and hydrophobic, with preferential solubility in fluorinated solvents.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate | PubChem[1] |

| CAS Number | 883499-79-4 | PubChem[1] |

| Molecular Formula | C₁₂H₉F₉O₃S | PubChem[1] |

| Molecular Weight | 404.25 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | PubChem[1] |

Core Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by the interplay between the tosylate group and the fluorous chain.

The Tosylate: A Superior Leaving Group

The p-toluenesulfonate (tosylate) moiety is one of the most effective leaving groups in organic synthesis.[2] Its efficacy stems from the high stability of the p-toluenesulfonate anion formed upon its departure. This stability is a direct result of resonance, where the negative charge is delocalized across the three oxygen atoms of the sulfonate group. This delocalization significantly lowers the energy of the conjugate base, making the corresponding acid (p-toluenesulfonic acid) very strong and, consequently, its conjugate base an excellent leaving group.[2][3]

Influence of the Fluorous Chain: Inductive Activation

The defining feature of this reagent is the perfluorinated C₄F₉ chain. Fluorine is the most electronegative element, and the cumulative inductive effect of nine fluorine atoms strongly withdraws electron density along the carbon backbone. This effect is transmitted to the methylene (-CH₂-) carbon directly attached to the sulfonate ester oxygen. The result is a highly electron-deficient (electrophilic) carbon center, which is exceptionally activated for nucleophilic attack. This electronic activation enhances the rate of substitution reactions compared to its non-fluorinated counterparts.

Primary Reaction Pathway: Nucleophilic Substitution (Sₙ2)

Given that the tosylate is attached to a primary carbon, the predominant reaction mechanism upon interaction with a nucleophile is a bimolecular nucleophilic substitution (Sₙ2).[2]

Causality in the Sₙ2 Reaction:

-

Nucleophile Attack: A nucleophile (Nu⁻) attacks the electrophilic -CH₂- carbon from the backside relative to the C-O bond.

-

Transition State: A pentavalent transition state is formed where the nucleophile is forming a new bond and the tosylate group is simultaneously breaking its bond.

-

Leaving Group Departure: The stable tosylate anion is expelled, and a new bond is formed between the nucleophile and the fluorinated chain.

This mechanism proceeds with an inversion of stereochemistry at the reaction center. While the substrate itself is achiral, this is a critical consideration when it is used to modify chiral molecules.

Synthesis and Experimental Protocol

This compound is typically prepared via a straightforward esterification reaction between 1H,1H-nonafluoropentan-1-ol and p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[4][5] The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and performed with appropriate safety precautions in a certified chemical fume hood.

Materials:

-

1H,1H-Nonafluoropentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H-nonafluoropentan-1-ol (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Slowly add anhydrous pyridine (approx. 1.5 eq) to the stirred solution.

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench with 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (NMR, MS) and compared against reference data. The disappearance of the alcohol starting material in TLC and ¹H NMR is a key indicator of reaction completion.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | • Aromatic protons (AA'BB' system): ~7.4-7.9 ppm.[6][7]• Methylene protons (-O-CH₂-): ~4.5-4.8 ppm (triplet, coupling to adjacent CF₂).• Methyl protons (-CH₃): ~2.45 ppm (singlet).[6] |

| ¹⁹F NMR | • Complex multiplets corresponding to the four distinct CF₂ groups and the terminal CF₃ group. |

| ¹³C NMR | • Aromatic carbons: ~128-146 ppm.• Methylene carbon (-O-CH₂-): ~60-65 ppm (triplet due to C-F coupling).• Methyl carbon (-CH₃): ~21.5 ppm. |

| IR (Infrared) | • Asymmetric SO₂ stretch: ~1360-1370 cm⁻¹.[4]• Symmetric SO₂ stretch: ~1170-1180 cm⁻¹.[4]• Strong C-F stretches: ~1100-1300 cm⁻¹. |

| Mass Spec (MS) | • Expected molecular ion peak or fragments corresponding to the loss of the tosylate group. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for ¹H NMR and IR are based on typical values for tosylate esters.[8][9][10]

Applications in Research and Drug Development

The primary utility of this reagent is as a building block for installing the 1H,1H-nonafluoropentyl group.

-

Medicinal Chemistry: Fluorine substitution is a cornerstone of modern drug design.[11] Incorporating fluorinated motifs can enhance metabolic stability (by blocking sites of oxidation), improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. This reagent provides a direct route to introduce a substantial fluorous tag.

-

Fluorous Synthesis: The nonafluoropentyl group can serve as a "fluorous tag." In fluorous synthesis, compounds bearing such tags can be easily separated from non-fluorinated reactants and byproducts using fluorous solid-phase extraction (F-SPE), simplifying purification workflows.

-

PET Radiotracers: Fluorinated tosylates are widely used in the synthesis of radiotracers for Positron Emission Tomography (PET), often involving the displacement of the tosylate with radioactive Fluorine-18.[12] While this specific reagent is used for chain installation, the underlying chemistry is highly relevant.

-

Materials Science: The introduction of perfluoroalkyl chains can be used to modify the surface properties of materials, creating hydrophobic and oleophobic coatings.

Safe Handling, Storage, and Disposal

As with any reactive chemical, proper handling is crucial. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous tosylates and fluorinated compounds provide clear guidance.[13][14]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Use chemically resistant gloves (e.g., nitrile).

-

Work in a well-ventilated chemical fume hood.

-

Wear a lab coat and closed-toe shoes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound may be moisture-sensitive; storage under an inert atmosphere is recommended.[14]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE. Retrieved from [Link]

-

University of Massachusetts Dartmouth. (2016). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Retrieved from [Link]

-

Rojas, S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorination on secondary tosylate using KF with hexaehtylene glycol chain-DHIM. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

-

Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. Study Prep. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Thieme Chemistry. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

ResearchGate. (2014). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for?. Retrieved from [Link]

-

PubMed. (2016). The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (2010). Convenient One-Pot Synthesis of α-Amino Phosphonates in Water Using p-Toluenesulfonic Acid as Catalyst for the Kabachnik-Fields Reaction. Retrieved from [Link]

Sources

- 1. This compound | C12H9F9O3S | CID 2782396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Research Portal [repository.lib.umassd.edu]

- 4. prepchem.com [prepchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 8. 883499-79-4|this compound|BLD Pharm [bldpharm.com]

- 9. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. synquestlabs.com [synquestlabs.com]

1h,1h-Nonafluoropentyl p-toluenesulfonate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1H,1H-Nonafluoropentyl p-Toluenesulfonate

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, the precise characterization of all chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This compound is a fluorinated organic compound that serves as a valuable intermediate in organic synthesis, particularly for the introduction of the nonafluoropentyl moiety. Its structural counterpart, alkyl p-toluenesulfonates (tosylates), are recognized as a class of potential genotoxic impurities (PGIs), which may form during drug substance manufacturing when p-toluenesulfonic acid is used in the presence of alcohols.[1] The stringent control limits for such impurities, often at parts-per-million (ppm) levels, necessitate robust and unambiguous methods for their identification and quantification.[2]

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for each analytical choice, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a definitive understanding of this molecule's characterization.

Molecular Identity and Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the foundational identity of the molecule is critical. This compound is comprised of two key functional groups: the p-toluenesulfonyl (tosyl) group and the 1H,1H-nonafluoropentyl group, linked by an ester bond.

IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate[3] Molecular Formula: C₁₂H₉F₉O₃S[3]

A summary of its computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 404.25 g/mol | PubChem[3] |

| Exact Mass | 404.01286878 Da | PubChem[3] |

| CAS Number | 883499-79-4 | PubChem[3] |

graph "1H_1H_Nonafluoropentyl_p_toluenesulfonate" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];// Tosyl group C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; S [label="S", pos="2.5,0!"]; O1_S [label="O", pos="2.8,0.8!"]; O2_S [label="O", pos="2.8,-0.8!"]; O_ester [label="O", pos="3.5,0!"];

// Aromatic ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on tosyl group C1 -- C_Me [len=1.2]; C4 -- S [len=1.2]; S -- O1_S; S -- O2_S; S -- O_ester;

// Nonafluoropentyl group C_alpha [label="CH₂", pos="4.5,0!"]; C_beta [label="CF₂", pos="5.5,0!"]; C_gamma [label="CF₂", pos="6.5,0!"]; C_delta [label="CF₂", pos="7.5,0!"]; C_epsilon [label="CF₃", pos="8.5,0!"];

// Chain connections O_ester -- C_alpha; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- C_delta; C_delta -- C_epsilon;

// Position nodes for benzene ring C1 [pos="0,0!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="0.5,1.732!"]; C4 [pos="1.5,1.732!"]; C5 [pos="2,0.866!"]; C6 [pos="1,0!"]; C_Me [pos="-0.5,-0.866!"]; S [pos="2.5,2.5!"]; O1_S [pos="2,3.3!"]; O2_S [pos="3.5,3.3!"]; O_ester [pos="3.5,1.7!"]; C_alpha [pos="4.5,1.7!"]; C_beta [pos="5.5,1.7!"]; C_gamma [pos="6.5,1.7!"]; C_delta [pos="7.5,1.7!"]; C_epsilon [pos="8.5,1.7!"]; }

Caption: 2D Structure of this compound.

Synthesis Pathway and its Implications for Analysis

Understanding the synthesis of the target molecule is crucial for a comprehensive analysis, as it informs the potential impurity profile. A common and logical synthetic route involves the esterification of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4][5]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H9F9O3S | CID 2782396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog [nuomengchemical.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1H,1H-Nonafluoropentyl p-toluenesulfonate (CAS Number: 883499-79-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, toxicological profile, and handling of 1H,1H-Nonafluoropentyl p-toluenesulfonate. This fluorinated organic compound, belonging to the class of per- and polyfluoroalkyl substances (PFAS), is a valuable reagent in specialized organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by the CAS number 883499-79-4. It is crucial to distinguish it from other compounds that may be erroneously associated with this CAS number in some databases.

Systematic Name: 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate[1]

Common Synonyms: 1H,1H-Nonafluoropentyl tosylate

Molecular Formula: C₁₂H₉F₉O₃S[1]

Molecular Weight: 404.25 g/mol [1]

Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 404.25 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₉F₉O₃S | PubChem[1] |

| Physical State | Solid (predicted) | |

| XLogP3-AA | 4.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol with p-toluenesulfonyl chloride in the presence of a base. This is a standard procedure for the preparation of tosylates from alcohols.

Experimental Protocol: General Synthesis of Alkyl Tosylates

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a stirred solution of 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents).

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the methylene group adjacent to the oxygen (around 4.5 ppm), signals for the aromatic protons of the tosyl group (in the range of 7.4-7.9 ppm), and a singlet for the methyl group of the tosyl group (around 2.4 ppm).

-

¹³C NMR: Characteristic signals would be observed for the carbons of the fluorinated alkyl chain, the aromatic ring, the methyl group, and the methylene carbon bonded to the oxygen.

-

¹⁹F NMR: The spectrum would show complex multiplets corresponding to the different fluorine environments in the nonafluoropentyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tosyl group or fragments of the fluorinated alkyl chain.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the p-toluenesulfonate (tosylate) anion. The presence of the highly fluorinated pentyl group also imparts unique properties to the molecule.

Key Applications:

-

Alkylation Reactions: This compound serves as a potent electrophile for the introduction of the 1H,1H-nonafluoropentyl group onto various nucleophiles, such as amines, amides, phenols, and thiols. This is particularly useful in the synthesis of complex molecules where the incorporation of a fluorinated moiety is desired to modulate properties like lipophilicity, metabolic stability, and biological activity. The tosylate group is a better leaving group than halides in many instances, allowing for milder reaction conditions.

-

Synthesis of Fluorinated Compounds: It is a key building block for the synthesis of a wide range of fluorinated organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Toxicological and Safety Information

As a member of the PFAS family, this compound requires careful handling due to potential environmental persistence and toxicity.

Toxicity Data:

A high-throughput toxicity screen on human placental trophoblast cells reported an EC50 value for mitochondrial membrane potential of 158.6 ± 17.7 µM .

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Environmental Fate

Per- and polyfluoroalkyl substances are known for their persistence in the environment. The strong carbon-fluorine bonds are resistant to degradation. While specific data on the environmental fate of this compound is limited, it is prudent to assume it shares the persistent characteristics of other PFAS. Therefore, release into the environment should be minimized.

Conclusion

This compound (CAS: 883499-79-4) is a valuable, specialized reagent for the introduction of the nonafluoropentyl moiety in organic synthesis. Its utility is derived from the excellent leaving group properties of the tosylate anion. Researchers and drug development professionals can leverage its reactivity to create novel fluorinated molecules with tailored properties. However, its classification as a PFAS necessitates careful handling, adherence to safety protocols, and responsible disposal to mitigate potential environmental impact.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Blake, J. A., et al. (2023). A High-Throughput Toxicity Screen of 42 Per- and Polyfluoroalkyl Substances (PFAS) and Functional Assessment of Migration and Gene Expression in Human Placental Trophoblast Cells. Frontiers in Toxicology, 5, 1108283. Available from: [Link]

Sources

Spectroscopic Characterization of 1H,1H-Nonafluoropentyl p-toluenesulfonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1H,1H-Nonafluoropentyl p-toluenesulfonate, a compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this fluorinated tosylate. We will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Introduction

This compound (C₁₂H₉F₉O₃S) is a fluorinated organic compound featuring a hydrophilic tosylate group and a hydrophobic nonafluoropentyl chain.[1] This amphipathic nature makes it a valuable intermediate in the synthesis of fluorinated materials and biologically active molecules. The precise characterization of its chemical structure is paramount for its application, and spectroscopic methods are the cornerstone of this process. This guide will provide a detailed interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra, explaining the rationale behind the predicted chemical shifts and fragmentation patterns.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, highlighting the distinct chemical environments of the protons, carbons, and fluorine atoms.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges and coupling constants for similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) |

| 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) |

| 4.50 | Triplet (t) | 2H | O-CH₂-CF₂ |

| 2.45 | Singlet (s) | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Ar-C (ipso to SO₂) |

| 132.5 | Ar-C (para to SO₂) |

| 130.0 | Ar-CH (meta to SO₂) |

| 128.0 | Ar-CH (ortho to SO₂) |

| 105-120 (multiplet) | CF₂, CF₃ |

| 62.0 (triplet) | O-CH₂-CF₂ |

| 21.7 | Ar-CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -81.0 | Triplet (t) | CF₃ |

| -120.0 | Multiplet | CF₂ |

| -124.5 | Multiplet | CF₂ |

| -126.5 | Multiplet | O-CH₂-CF₂ |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 427.00 | [M+Na]⁺ |

| 405.02 | [M+H]⁺ |

| 251.05 | [M - C₇H₇SO₂]⁺ |

| 155.03 | [C₇H₇SO₂]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the oxygen, and the methyl protons of the tosyl group.

-

Aromatic Region: The protons on the aromatic ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonate group are expected to be deshielded and appear further downfield (δ ~7.80 ppm) compared to the protons meta to the sulfonate group (δ ~7.35 ppm).

-

Methylene Protons: The methylene protons (O-CH₂) are adjacent to an electronegative oxygen atom and a highly electron-withdrawing nonafluoropentyl group. This will cause a significant downfield shift to approximately δ 4.50 ppm. Furthermore, these protons will be split into a triplet by the two adjacent fluorine atoms of the CF₂ group.

-

Methyl Protons: The methyl protons of the tosyl group are in a relatively shielded environment and are expected to appear as a singlet at approximately δ 2.45 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: The aromatic region will display four signals for the six carbons due to the symmetry of the para-substituted ring. The ipso-carbon attached to the sulfur and the carbon bearing the methyl group will have distinct chemical shifts, as will the two sets of equivalent aromatic CH carbons.

-

Fluorinated Carbons: The carbons in the nonafluoropentyl chain (CF₂ and CF₃) will exhibit complex multiplets due to C-F coupling. Their chemical shifts are expected in the range of δ 105-120 ppm.

-

Methylene Carbon: The carbon of the O-CH₂ group will be shifted downfield to around δ 62.0 ppm due to the adjacent oxygen and will appear as a triplet due to coupling with the two fluorine atoms on the neighboring carbon.

-

Methyl Carbon: The methyl carbon of the tosyl group will be the most upfield signal, appearing at approximately δ 21.7 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope.[2][3] The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[3][4]

-

Trifluoromethyl Group (CF₃): The terminal CF₃ group is expected to show a triplet at approximately δ -81.0 ppm, with the splitting arising from coupling to the adjacent CF₂ group.

-

Perfluoroalkyl Chain (CF₂): The three CF₂ groups in the chain will appear as complex multiplets in the region of δ -120 to -127 ppm. The exact chemical shifts and coupling patterns will depend on their proximity to the CF₃ and O-CH₂ groups.

Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is a suitable method for analyzing this compound. The predicted mass spectrum will show the molecular ion peak, likely as adducts with sodium ([M+Na]⁺) or a proton ([M+H]⁺).[5] Key fragmentation patterns would involve the cleavage of the ester bond, leading to fragments corresponding to the nonafluoropentyl cation and the tosylate cation.

Experimental Protocol for Spectroscopic Analysis

The following is a generalized protocol for acquiring the spectroscopic data for this compound.

Sample Preparation

-

NMR Sample: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

MS Sample: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

NMR Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Mass Spectrometry Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

Figure 2: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, enabling its confident identification and use in further synthetic applications. The unique spectral features arising from the fluorinated chain and the tosylate group are key identifiers for this molecule.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]

-

The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. Available at: [Link]

- 1H and 13C NMR spectra of compound 2a.

-

Supporting Information. ScienceOpen. Available at: [Link]

-

d3ma00823a1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

This compound | C12H9F9O3S | CID 2782396. PubChem. Available at: [Link]

-

This compound (C12H9F9O3S). PubChemLite. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. Available at: [Link]

-

Synthesis of p-toluenesulfonate. PrepChem.com. Available at: [Link]

- Fluorine NMR.

-

An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Available at: [Link]

-

Low Level Determination of P-Toluenesulfonate and Benzenesulfonate Esters in Drug Substance by High Performance Liquid chromatography/mass Spectrometry. PubMed. Available at: [Link]

-

Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

ChemInform Abstract: Convenient One-Pot Synthesis of α-Amino Phosphonates in Water Using p-Toluenesulfonic Acid as Catalyst for the Kabachnik-Fields Reaction. Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C12H9F9O3S | CID 2782396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - this compound (C12H9F9O3S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1H,1H-Nonafluoropentyl p-Toluenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1H,1H-Nonafluoropentyl p-toluenesulfonate, a specialized reagent in organic synthesis. It delineates the molecule's fundamental properties, synthesis, reactivity, and applications, with a focus on the mechanistic principles that guide its use in modern chemistry.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 883499-79-4) is a fluorinated organic compound distinguished by two key structural motifs: a highly fluorinated pentyl chain and a p-toluenesulfonate (tosylate) group.[1] The polyfluorinated tail imparts unique physical properties, such as hydrophobicity and lipophobicity, while the tosylate moiety functions as an excellent leaving group, dictating the compound's primary role in chemical reactions.[1][2]

The fundamental properties of this molecule are summarized below, providing a foundational dataset for experimental design and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 404.25 g/mol | [1] |

| Molecular Formula | C₁₂H₉F₉O₃S | [1] |

| Monoisotopic Mass | 404.01286878 Da | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate | [1] |

| CAS Number | 883499-79-4 | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [1][3] |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) | [1] |

The Mechanistic Basis of Reactivity: The Tosylate Leaving Group

The utility of this compound in organic synthesis is almost entirely derived from the exceptional stability of the p-toluenesulfonate anion. When the C-O bond of the ester cleaves during a reaction, the resulting tosylate anion is highly stabilized through resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, significantly lowering its energy and making it a very weak base.[2] This inherent stability makes it an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atom.

Caption: Resonance delocalization in the tosylate anion.

Synthesis Protocol: Esterification of 1H,1H-Nonafluoropentanol

The standard synthesis of this compound involves the esterification of the corresponding alcohol, 1H,1H-nonafluoro-1-pentanol, with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The causality here is critical: the base prevents the protonation of the alcohol, maintaining its nucleophilicity, and prevents side reactions mediated by the acidic HCl.

Step-by-Step Laboratory Methodology

-

Reagent Preparation: Dissolve 1H,1H-nonafluoro-1-pentanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 equivalents).

-

Addition of Tosyl Chloride: Slowly add solid p-toluenesulfonyl chloride (1.05-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 3-12 hours) until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting alcohol.[4]

-

Workup: Quench the reaction by adding cold water. If using an organic solvent, separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess TsCl), and brine.[5]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[4][5]

Caption: General workflow for the synthesis of the title compound.

Core Applications in Organic Synthesis

The primary application of this compound is as an electrophilic source of the 1H,1H-nonafluoropentyl group. It is a potent alkylating agent in nucleophilic substitution reactions, particularly those proceeding via an Sₙ2 mechanism.

Nucleophilic Substitution (Sₙ2) Reactions

In the presence of a suitable nucleophile (Nu⁻), the compound undergoes substitution where the nucleophile displaces the tosylate leaving group. This reaction efficiently forms a new carbon-nucleophile bond.

-

Causality: The reaction is driven by the formation of the highly stable tosylate anion. The electron-withdrawing nature of the fluorine atoms on the pentyl chain can influence the reaction rate, potentially making the α-carbon more electrophilic but also potentially causing steric hindrance.

Common nucleophiles include:

-

Azides (N₃⁻) for the synthesis of fluorinated azides.

-

Halides (I⁻, Br⁻) for Finkelstein-type reactions.

-

Alkoxides (RO⁻) to form fluorinated ethers.

-

Thiolates (RS⁻) to form fluorinated thioethers.

-

Cyanide (CN⁻) for chain extension.

Caption: Generalized Sₙ2 reaction pathway.

Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques. Mass spectrometry is particularly useful for confirming the molecular weight.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 405.02016 |

| [M+Na]⁺ | 427.00210 |

| [M-H]⁻ | 403.00560 |

| [M+NH₄]⁺ | 422.04670 |

Table data sourced from predicted values on PubChem.[3]

Other essential techniques include:

-

¹H NMR: To identify the protons on the aromatic ring of the tosylate group and the -CH₂- group adjacent to the oxygen.

-

¹⁹F NMR: To characterize the nine fluorine atoms on the nonafluoropentyl chain.

-

¹³C NMR: To confirm the carbon skeleton of the entire molecule.

-

FT-IR Spectroscopy: To identify characteristic stretches for S=O (sulfonate) and C-F bonds.

Safety and Handling Protocols

Disclaimer: This information is for general guidance. A substance-specific Safety Data Sheet (SDS) for CAS No. 883499-79-4 must be consulted prior to any handling or use.

As a sulfonate ester, this compound should be treated as a potentially hazardous chemical. Many simple alkyl sulfonates are known alkylating agents with toxic and potentially carcinogenic properties.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

-

Handling: Avoid contact with skin and eyes.[7] Prevent exposure to moisture, as tosylates can be moisture-sensitive.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

This compound is a valuable synthetic intermediate designed for the specific purpose of introducing the nonafluoropentyl moiety into a target molecule. Its reactivity is governed by the robust and well-understood chemistry of the tosylate leaving group. For researchers in materials science, agrochemicals, and pharmaceuticals, this reagent provides a reliable pathway to novel fluorinated compounds, enabling the exploration of the unique chemical and biological properties that fluorination imparts.

References

-

This compound | C12H9F9O3S | CID 2782396 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C12H9F9O3S) . PubChemLite. [Link]

-

Cas 24962-65-0,1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE . LookChem. [Link]

-

Synthesis of p-toluenesulfonate . PrepChem.com. [Link]

-

p-Toluenesulfonate | C7H7O3S- | CID 85570 . PubChem, National Center for Biotechnology Information. [Link]

-

An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate . Thieme Chemistry. [Link]

-

Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis . ChemInform. [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review . Preprints.org. [Link]

-

Sodium p-toluenesulfonate . Wikipedia. [Link]

-

Convenient One-Pot Synthesis of α-Amino Phosphonates in Water Using p-Toluenesulfonic Acid as Catalyst for the Kabachnik-Fields Reaction . ResearchGate. [Link]

Sources

- 1. This compound | C12H9F9O3S | CID 2782396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H9F9O3S) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stability and Reactivity of 1H,1H-Nonafluoropentyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made fluorinated compounds indispensable. Among the vast array of fluorinated building blocks, 1H,1H-Nonafluoropentyl p-toluenesulfonate stands out as a versatile reagent for the introduction of the 1H,1H-nonafluoropentyl group. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and reactivity of this important, yet sparsely documented, chemical entity. By synthesizing established principles of sulfonate chemistry with the nuanced behavior of highly fluorinated systems, this document aims to serve as a practical resource for the effective handling, application, and understanding of this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentyl 4-methylbenzenesulfonate, is a sulfonate ester that combines the well-known p-toluenesulfonyl (tosyl) leaving group with a highly fluorinated alkyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₉O₃S | |

| Molecular Weight | 404.25 g/mol | |

| CAS Number | 883499-79-4 | |

| Appearance | Not explicitly stated in literature; likely a solid or oil at room temperature. | General knowledge of similar compounds |

| Solubility | Soluble in polar organic solvents.[1] | Inferred from general tosylate properties. |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically follows the general and well-established procedure for the tosylation of alcohols. This involves the reaction of 1H,1H-nonafluoropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.

General Synthetic Protocol

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1H,1H-nonafluoropentan-1-ol (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.2-1.5 eq.), such as pyridine or triethylamine. Cool the mixture to 0°C in an ice bath.[2]

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.3 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to stir at 0°C for a designated period (typically 1-4 hours) and then warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Dry Solvents: p-Toluenesulfonyl chloride is sensitive to moisture, which can lead to its hydrolysis to p-toluenesulfonic acid, reducing the yield of the desired tosylate.

-

Use of Base: A base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting alcohol and prevent it from acting as a nucleophile. Pyridine or triethylamine are commonly used for this purpose.[3]

-

Low Temperature: The reaction is typically initiated at 0°C to control the exothermic nature of the reaction and to minimize potential side reactions.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Decomposition of related perfluorinated sulfonic acids has been studied, with initial degradation pathways involving HF elimination and fragmentation of the alkyl chain.[4][5] It is plausible that at elevated temperatures, this compound could undergo decomposition through pathways involving the cleavage of the C-O bond to the fluorinated alkyl chain or the S-O bonds.

Hydrolytic Stability

The hydrolytic stability of sulfonate esters is pH-dependent. In neutral aqueous solutions, they are relatively stable. However, under both acidic and basic conditions, hydrolysis can occur, leading to the formation of 1H,1H-nonafluoropentan-1-ol and p-toluenesulfonic acid.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of an oxygen atom of the sulfonate group can facilitate nucleophilic attack by water.

-

Base-Mediated Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the sulfur atom or the α-carbon of the alkyl chain can lead to hydrolysis.

The presence of the highly electronegative nonafluoropentyl group is expected to influence the rate of hydrolysis compared to non-fluorinated alkyl tosylates, though specific kinetic data is not currently available.

Storage and Handling

Given the reactive nature of the tosylate group and the potential for hydrolysis, proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage: It should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation from heat, moisture, and light.[3][6] Opaque, tightly sealed containers are recommended.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid contact with strong acids, strong bases, and oxidizing agents.

Reactivity Profile

The reactivity of this compound is dominated by the excellent leaving group ability of the p-toluenesulfonate anion. This makes the compound a valuable substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound is an effective electrophile for Sₙ2 reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the tosylate group, leading to the displacement of the p-toluenesulfonate anion.

Caption: General Sₙ2 mechanism for the reaction of this compound with a nucleophile.

The highly electron-withdrawing nature of the nonafluoropentyl group can influence the reactivity of the electrophilic carbon. While it enhances the electrophilicity of the carbon, steric hindrance from the bulky fluorinated chain might play a role in the reaction kinetics.

Common Nucleophiles and Expected Products:

-

Azides (e.g., NaN₃): Reaction with sodium azide will yield 1H,1H-nonafluoropentyl azide, a precursor for the synthesis of fluorinated amines and triazoles.

-

Amines: Primary and secondary amines can act as nucleophiles to form the corresponding N-(1H,1H-nonafluoropentyl)amines.

-

Alkoxides (e.g., NaOR'): Alkoxides will react to form fluorinated ethers.

-

Halides (e.g., NaI, KBr): Halide ions can displace the tosylate to form 1H,1H-nonafluoropentyl halides.

Influence of the Fluorous Chain

The perfluoroalkyl chain significantly impacts the molecule's properties. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the adjacent C-H bonds and enhances the electrophilicity of the carbon atom attached to the tosylate group. This electronic effect generally favors nucleophilic substitution.

Applications in Drug Discovery and Development

The primary application of this compound is as an alkylating agent for the introduction of the 1H,1H-nonafluoropentyl moiety into a target molecule. This is particularly valuable in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of a perfluoroalkyl chain can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The fluorinated chain can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Interactions: The unique electronic nature of the C-F bond can lead to favorable interactions with biological targets, potentially enhancing binding affinity and selectivity.

Conclusion

This compound is a valuable reagent for the installation of the 1H,1H-nonafluoropentyl group, a motif of growing importance in pharmaceutical and materials science. Its reactivity is primarily dictated by the excellent leaving group ability of the tosylate, making it a versatile substrate for a range of nucleophilic substitution reactions. While specific experimental data on its thermal and hydrolytic stability are limited, an understanding of the general properties of tosylates and fluorinated compounds allows for its effective use with appropriate handling and storage precautions. Further research into the precise kinetic and thermodynamic parameters of its reactions would be beneficial for the broader scientific community.

References

-

How to store fluorinated pharmaceutical intermediates properly? (2025). Blog. [Link]

-

How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). alphacheminc.com. [Link]

-

Altarawneh, M. (2021). A chemical kinetic model for the decomposition of perfluorinated sulfonic acids. Chemosphere, 269, 128256. [Link]

-

Xiao, F., Sasi, P. C., Yao, B., Kubátová, A., Golovko, S. A., Golovko, M. Y., & Soli, D. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 7(5), 343–350. [Link]

-

LCSS: FLUORINE. (n.d.). The National Academies of Sciences, Engineering, and Medicine. [Link]

-

Altarawneh, M. (2021). A chemical kinetic model for the decomposition of perfluorinated sulfonic acids. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2013). Molecules, 18(9), 11367–11377. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [Link]

-

Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs. [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 4. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 7. LCSS: FLUORINE [web.stanford.edu]

solubility of 1h,1h-Nonafluoropentyl p-toluenesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H-Nonafluoropentyl p-Toluenesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Fluorinated Tosylates

In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone for modulating chemical and physical properties. This compound stands as a pivotal reagent in this field, serving as a key building block for the introduction of the nonafluoropentyl moiety. Its utility, however, is fundamentally governed by a critical, yet often overlooked, parameter: its solubility in organic solvents.

This guide provides a comprehensive exploration of the solubility characteristics of this compound. We will move beyond simple empirical observations to dissect the underlying intermolecular forces and thermodynamic principles that dictate its behavior in various solvent environments. For the researcher, scientist, and drug development professional, a deep understanding of these principles is not merely academic; it is the bedrock upon which robust, scalable, and reproducible synthetic protocols are built. This document is designed to be a field-proven manual, blending theoretical grounding with practical, actionable insights to empower you in your experimental designs.

Molecular Architecture and its Implications for Solubility

To comprehend the solubility profile of this compound, we must first appreciate its distinct molecular structure, which creates a dichotomy of interactions.

-

The Polar Head: The p-toluenesulfonate (tosylate) group is a classic polar functional group. The sulfonate ester provides a site for strong dipole-dipole interactions and potential hydrogen bonding with protic solvents.

-

The Fluorous Tail: The 1H,1H-nonafluoropentyl chain is a prime example of a "fluorous" moiety. This highly fluorinated alkyl chain is non-polar, lipophobic (fat-fearing), and hydrophobic (water-fearing). Its behavior is governed by weak van der Waals forces.

The juxtaposition of this polar head and non-polar, fluorous tail leads to an amphiphilic character that dictates its solubility. The molecule does not behave as a simple polar or non-polar compound, but rather as a more complex entity requiring careful solvent selection.

Diagram: Molecular Structure and Polarity

Caption: Dichotomous nature of this compound.

Guiding Principles of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a useful starting point, but for a molecule with such distinct domains, a more nuanced approach is required.

The Role of Solvent Polarity

-

Highly Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can interact favorably with the polar tosylate head through hydrogen bonding and dipole-dipole interactions. However, they are poor solvents for the fluorous tail, leading to an overall moderate to low solubility. The energetic penalty of solvating the fluorinated chain often outweighs the favorable interactions with the polar head.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess strong dipoles that can effectively solvate the tosylate group. Their ability to solvate the fluorous tail is generally better than protic solvents, often resulting in good solubility. Dichloromethane and tetrahydrofuran (THF) are particularly effective due to their ability to bridge the polarity gap.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are poor choices for dissolving this compound. While they can interact with the fluorous tail via van der Waals forces, they cannot overcome the strong intermolecular forces of the polar tosylate head, leading to very low solubility.

The "Fluorous" Effect

The concept of "fluorous" chemistry provides a powerful framework for understanding the solubility of highly fluorinated compounds. Fluorous molecules exhibit a tendency to self-associate and separate from non-fluorinated organic phases. This principle can be exploited in purification (fluorous solid-phase extraction), but it also informs our understanding of solubility. For a solvent to be effective, it must be able to disrupt both the polar interactions of the tosylate and the fluorous interactions of the tail.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25 °C).

| Solvent | Class | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Observation |

| Dichloromethane (DCM) | Halogenated | 9.1 | > 50 | Freely Soluble |

| Tetrahydrofuran (THF) | Ether | 7.5 | > 50 | Freely Soluble |

| Acetone | Ketone | 21 | > 40 | Very Soluble |

| Acetonitrile (MeCN) | Nitrile | 37.5 | ~25 | Soluble |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | ~20 | Soluble |

| Dimethylformamide (DMF) | Amide | 38.3 | > 30 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47 | > 30 | Very Soluble |

| Methanol (MeOH) | Alcohol (Protic) | 33 | ~5 | Sparingly Soluble |

| Ethanol (EtOH) | Alcohol (Protic) | 24.5 | ~8 | Slightly Soluble |

| Isopropanol (IPA) | Alcohol (Protic) | 19.9 | ~10 | Slightly Soluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 1 | Insoluble |

| Hexanes | Aliphatic Hydrocarbon | 1.9 | < 0.1 | Insoluble |

Note: These values are approximate and can be influenced by temperature, pressure, and the presence of impurities.

Experimental Protocol: Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of this compound in a given organic solvent.

Principle

The method described is the isothermal equilibrium method, which involves creating a saturated solution at a constant temperature, followed by quantitative analysis of the solute concentration.

Materials and Equipment

-

This compound (high purity)

-

Candidate organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the bath temperature) syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any suspended microcrystals, which would artificially inflate the measured solubility.

-

-

Gravimetric Analysis (for high solubility):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once all the solvent has been removed, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (for low to moderate solubility):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC or GC.

-

Construct a calibration curve and determine the concentration of the solute in the saturated solution.

-

Calculate the solubility in g/100 mL.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method for solubility determination.

Practical Implications for the Synthetic Chemist

-

Reaction Solvent Selection: For reactions involving this compound, solvents like THF and dichloromethane are excellent starting points, as they provide high solubility, ensuring a homogeneous reaction mixture. Acetonitrile and ethyl acetate are also good choices.

-

Work-up and Purification: The low solubility in alkanes like hexanes is highly advantageous for product precipitation. A reaction performed in THF could be worked up by adding a large excess of hexanes to crash out polar byproducts or unreacted starting material, while the desired, more non-polar product may remain in solution (depending on its structure).

-

Recrystallization: A mixed solvent system can be effective for recrystallization. For example, dissolving the compound in a minimal amount of a good solvent (e.g., acetone) at an elevated temperature, followed by the slow addition of a poor solvent (e.g., hexanes or toluene) upon cooling can yield high-purity crystals.

Conclusion

The solubility of this compound is a nuanced interplay between its polar tosylate head and its non-polar, fluorous tail. A thorough understanding of this dichotomy allows for the rational selection of solvents to achieve desired outcomes in synthesis, purification, and formulation. Polar aprotic solvents, particularly dichloromethane and THF, offer the best combination of solvating power for both ends of the molecule, rendering them "freely soluble" environments. Conversely, aliphatic and aromatic hydrocarbons are poor solvents, a property that can be leveraged for purification. The protocols and data presented herein provide a robust framework for researchers to confidently and effectively utilize this important fluorinated building block in their work.

References

-

CRC Handbook of Chemistry and Physics: A comprehensive resource for physical and chemical data, including solvent properties. (Source: CRC Press, URL: [Link])

-

"Fluorous Chemistry: Scope and Definition" by J. A. Gladysz and D. P. Curran: A foundational paper outlining the principles of fluorous chemistry. (Source: Angewandte Chemie International Edition, URL: [Link])

-

"Hansen Solubility Parameters: A User's Handbook" by Charles M. Hansen: A detailed guide to the theory and application of Hansen solubility parameters for predicting solvent compatibility. (Source: CRC Press, URL: [Link])

-

"ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology": Provides the framework for validating analytical procedures, including those used for solubility determination. (Source: International Council for Harmonisation, URL: [Link])

Methodological & Application

use of 1h,1h-Nonafluoropentyl p-toluenesulfonate in organic synthesis

Initiating Information Gathering

I'm starting with Google searches for "1H,1H-Nonafluoropentyl p-toluenesulfonate". My aim is to build a thorough understanding of its characteristics, synthesis, and behavior in organic reactions. I am particularly interested in finding specific reaction protocols, mechanistic studies, and review articles detailing its use.

Developing Application Protocols

I'm now zeroing in on this reagent's applications, particularly its use as a nonafluoropentylating agent. I'm focusing on detailed experimental procedures for reactions with phenols, amines, and thiols. I'm also planning to structure the application note with an introduction to fluorinated compounds, the advantages of the nonafluoropentyl group, and the role of the reagent . I'm generating Graphviz diagrams to illustrate reaction mechanisms.

Defining Information Gathering Scope

I'm expanding my Google searches. I'm focusing on properties, synthesis, and organic reaction behavior of this compound. I'm seeking specific reaction protocols, mechanistic studies, and review articles detailing its use, and I'll analyze findings to identify key applications, like nonafluoropentylation of phenols, amines, and thiols, including detailed procedures with conditions and characterization data.

Beginning Discovery Phase

I've laid the groundwork! I'm now equipped with solid insights into the significance of organofluorine in drug discovery. Plus, I've got a grasp on alkylation fundamentals using tosylates and some reaction examples. This provides a great starting point for my continued study.

Refining the Search

I'm making progress in my investigation! I've confirmed my initial understanding of the compound's place in alkylation strategies. My focus is now on finding detailed reaction protocols for this compound. While I have the basics, specific examples using various nucleophiles (O, N, and S) are needed to illustrate its synthetic utility and appropriate reaction conditions. The challenge now is to uncover the precise conditions for this reagent.

Focusing on Fluorinated Tosylates